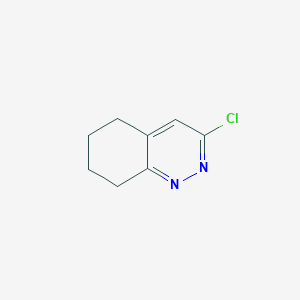
N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an amine with an acyl chloride. For example, the synthesis of “N-(4-chlorobenzoyl)-tyramine” involves the reaction of tyramine with p-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of “4-Chlorobenzoyl chloride” consists of a benzene ring with a chlorine atom and a carbonyl chloride group attached to it .Chemical Reactions Analysis
The chemical reactions of “4-Chlorobenzoyl chloride” involve its reaction with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chlorobenzoyl chloride” include a molecular weight of 175.012, and it exists as a liquid at standard conditions .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
The synthesis of pyrazole heterocycles, including N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide, is a significant area of interest due to their pharmacophore properties. Pyrazoles serve as crucial scaffolds for developing biologically active compounds and are extensively utilized as synthons in organic synthesis. Various synthetic strategies, such as condensation followed by cyclization or multicomponent reactions (MCRs), have been employed to obtain these heterocycles under different conditions. These methodologies provide a platform for designing and synthesizing novel compounds with enhanced biological activities by annelating different heterocyclic nuclei with pyrazoles (Dar & Shamsuzzaman, 2015).
Pharmacological Effects and Therapeutic Applications
Pyrazoline derivatives, including those structurally related to N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide, have been found to possess diverse biological properties. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic potential of these compounds has been highlighted by their ability to act as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, and MAO-inhibitory agents. This wide range of pharmacological effects underscores the importance of pyrazolines in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).
Antioxidant Activity
The study of antioxidants is crucial in various fields, including food engineering, medicine, and pharmacy. N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide and its derivatives may exhibit antioxidant properties, contributing to their potential therapeutic applications. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are essential for assessing the antioxidant capacity of complex samples, including those containing pyrazoline derivatives (Munteanu & Apetrei, 2021).
Safety And Hazards
properties
IUPAC Name |
N-(4-chlorobenzoyl)-3-oxopyrazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c12-8-3-1-7(2-4-8)10(17)13-11(18)15-6-5-9(16)14-15/h1-4H,5-6H2,(H,14,16)(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHYILAAGPCAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




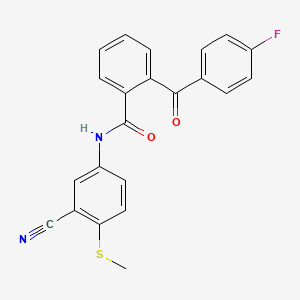
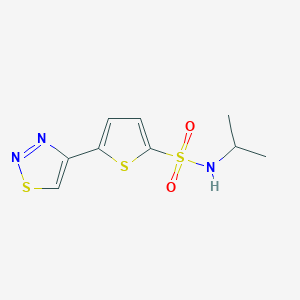

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)
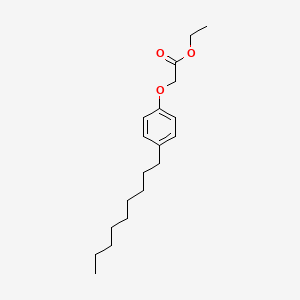
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)
![methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3124830.png)
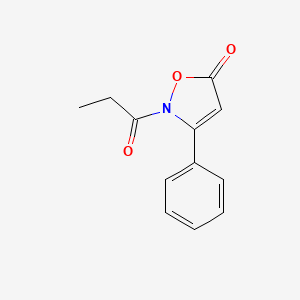



![N,N-dimethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B3124869.png)
